2-Thiouridine

Descripción

Propiedades

IUPAC Name |

1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-sulfanylidenepyrimidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O5S/c12-3-4-6(14)7(15)8(16-4)11-2-1-5(13)10-9(11)17/h1-2,4,6-8,12,14-15H,3H2,(H,10,13,17)/t4-,6-,7-,8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJTBSTBJLVYKAU-XVFCMESISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C(=S)NC1=O)C2C(C(C(O2)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CN(C(=S)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90174087 | |

| Record name | 2-Thiouridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90174087 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20235-78-3 | |

| Record name | 2-Thiouridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020235783 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Thiouridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90174087 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Biological Significance of 2-Thiouridine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Thiouridine (s²U) is a highly conserved, post-transcriptional modification of uridine (B1682114) found predominantly at the wobble position (U34) of transfer RNA (tRNA) molecules in all domains of life. This modification plays a pivotal role in ensuring the fidelity and efficiency of protein synthesis. The presence of a sulfur atom at the C2 position of the uridine ring endows s²U with unique biochemical properties that modulate codon-anticodon interactions, stabilize tRNA structure, and influence a range of cellular processes. Deficiencies in s²U modification are linked to various human diseases, including mitochondrial disorders, and can induce antibiotic tolerance in bacteria. Conversely, the unique properties of s²U and its derivatives are being explored for therapeutic applications, notably as broad-spectrum antiviral agents. This technical guide provides a comprehensive overview of the biological significance of 2-thiouridine, detailing its biosynthesis, its multifaceted roles in cellular function, its implication in disease, and its therapeutic potential. The guide includes quantitative data, detailed experimental protocols, and visualizations of key pathways to serve as a valuable resource for researchers in the fields of molecular biology, drug discovery, and translational medicine.

Introduction

Post-transcriptional modifications of RNA molecules are critical for their structure, function, and regulation. Among the more than 170 known RNA modifications, 2-thiouridine (s²U) stands out for its widespread presence and profound impact on translation.[1] Found primarily at the wobble position of tRNAs specific for glutamic acid (Glu), glutamine (Gln), and lysine (B10760008) (Lys), s²U ensures accurate decoding of codons ending in A or G.[2] The substitution of an oxygen atom with a sulfur atom at the C2 position of uridine significantly alters its electronic and steric properties, leading to a conformational preference that enhances base pairing with adenosine (B11128) and restricts wobbling to guanosine.[2][3] This guide delves into the core biological aspects of 2-thiouridine, from its intricate biosynthesis to its far-reaching physiological and pathological consequences.

Biosynthesis of 2-Thiouridine

The biosynthesis of 2-thiouridine is a complex enzymatic process that involves multi-step sulfur relay systems. These pathways differ between prokaryotes and eukaryotes, but both ultimately deliver sulfur to the C2 position of uridine within a tRNA molecule.

Prokaryotic 2-Thiouridine Synthesis

In bacteria such as Escherichia coli, the synthesis of 2-thiouridine at the wobble position (mnm⁵s²U34) is dependent on a sulfur relay pathway involving the IscS, TusA, TusBCD, and TusE proteins, with MnmA acting as the terminal thiouridylase.[2][4] The process begins with the cysteine desulfurase IscS, which mobilizes sulfur from L-cysteine.[2] This sulfur is then transferred through a series of sulfur-carrier proteins to MnmA, which catalyzes the final thiolation of the uridine base on the tRNA.[2][4]

References

- 1. Synthesis and studies on the effect of 2-thiouridine and 4-thiouridine on sugar conformation and RNA duplex stability - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2-thiouridine is a broad-spectrum antiviral nucleoside analogue against positive-strand RNA viruses - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mutant OmpF porins of Yersinia pseudotuberculosis with deletions of external loops: structure-functional and immunochemical properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Assay of both activities of the bifunctional tRNA-modifying enzyme MnmC reveals a kinetic basis for selective full modification of cmnm5s2U to mnm5s2U - PMC [pmc.ncbi.nlm.nih.gov]

The Pivotal Role of 2-Thiouridine in tRNA: A Technical Guide to its Modification and Function

For Researchers, Scientists, and Drug Development Professionals

Abstract

Post-transcriptional modifications of transfer RNA (tRNA) are critical for the fidelity and efficiency of protein synthesis. Among these, the sulfur modification at the second position of uridine (B1682114) (U) to form 2-thiouridine (s²U) and its derivatives, particularly at the wobble position (U34) of the anticodon, plays a crucial role in maintaining translational accuracy and cellular viability. This technical guide provides an in-depth exploration of the biosynthesis, function, and pathological implications of 2-thiouridine in tRNA. It details the enzymatic pathways responsible for this modification across bacteria, eukaryotes, and thermophiles, and elucidates the structural and functional consequences of 2-thiolation on tRNA, including its impact on codon recognition and thermodynamic stability. Furthermore, this guide outlines key experimental protocols for the study of 2-thiouridine and presents quantitative data to support a comprehensive understanding of its significance in molecular biology and its potential as a target for drug development.

Introduction

Transfer RNA molecules are central to the process of translation, acting as adaptors that decode the messenger RNA (mRNA) codons into the corresponding amino acid sequence of a protein. The function of tRNA is heavily reliant on a vast array of post-transcriptional modifications, which are chemical alterations of the four canonical ribonucleosides. These modifications are particularly abundant in the anticodon loop and are essential for the proper folding, stability, and decoding properties of tRNA.

2-Thiouridine (s²U) is a highly conserved sulfur-containing modification found in tRNAs across all domains of life. It is most commonly found at the wobble position (U34) of tRNAs specific for glutamic acid (Glu), glutamine (Gln), and lysine (B10760008) (Lys), where it exists as derivatives such as 5-methylaminomethyl-2-thiouridine (B1677369) (mnm⁵s²U) in bacteria and 5-methoxycarbonylmethyl-2-thiouridine (B1256268) (mcm⁵s²U) in eukaryotes.[1][2] The presence of the 2-thio group has profound effects on the structure and function of the tRNA anticodon, primarily by restricting the conformational flexibility of the uridine base and enhancing its pairing specificity with adenosine (B11128) (A) over guanosine (B1672433) (G) in the third position of the mRNA codon.[3][4] This "wobble" restriction is critical for preventing misreading of near-cognate codons and maintaining the reading frame during translation.[1][5]

Defects in 2-thiouridine synthesis are associated with severe human diseases, particularly mitochondrial disorders such as Myoclonic Epilepsy with Ragged-Red Fibers (MERRF), highlighting the critical importance of this modification for cellular health.[1][2] This guide will delve into the intricate molecular mechanisms governing 2-thiouridine biosynthesis and its multifaceted roles in tRNA function, providing a valuable resource for researchers in the fields of molecular biology, biochemistry, and drug development.

Biosynthesis of 2-Thiouridine

The biosynthesis of 2-thiouridine is a complex enzymatic process that involves the mobilization of sulfur from L-cysteine and its subsequent transfer to the C2 position of uridine within a tRNA molecule. The specific pathways and enzymes involved differ between bacteria, eukaryotes, and thermophiles.

Bacterial Pathway: The MnmA System

In bacteria such as Escherichia coli, the 2-thiolation of U34 is catalyzed by the MnmA enzyme (also known as TrmU).[6][7] The process begins with the cysteine desulfurase IscS, which abstracts sulfur from L-cysteine to form a persulfide on its own cysteine residue.[6][7] This sulfur is then transferred through a complex relay system involving several sulfur-carrier proteins, including TusA, the TusBCD complex, and TusE.[5][7] TusE ultimately delivers the persulfide to a conserved cysteine residue in the active site of MnmA.[7] MnmA, a member of the ATP-pyrophosphatase family, utilizes ATP to adenylate the C2 position of the target uridine in the tRNA, forming a reactive intermediate.[5][7] A nucleophilic attack by the persulfide sulfur on MnmA then results in the formation of 2-thiouridine and the release of AMP.[5] While the full Tus relay system enhances the efficiency of thiolation by over 200-fold in vitro, MnmA and IscS alone are sufficient for the reaction to proceed at a basal level.[7] In some bacteria, like Bacillus subtilis, an abbreviated pathway exists where the cysteine desulfurase YrvO directly transfers sulfur to MnmA.[8]

Eukaryotic Cytosolic Pathway: The Ncs6/Uba4 System

In the cytosol of eukaryotes, the biosynthesis of 2-thiouridine is mechanistically distinct and is linked to the ubiquitin-like protein Urm1 (Ubiquitin-related modifier 1) and its E1-like activating enzyme Uba4.[1][9] The cysteine desulfurase Nfs1 provides the initial sulfur. This pathway involves the formation of a thiocarboxylated Urm1 (Urm1-COSH) at its C-terminus, a reaction catalyzed by Uba4 in an ATP-dependent manner.[9] This activated Urm1 then serves as the sulfur donor. The final sulfur insertion into the tRNA is carried out by the Ncs2/Ncs6 complex, where Ncs6 is the catalytic subunit.[9][10]

Thermophilic and Mitochondrial Pathways

In thermophilic bacteria, a different set of enzymes, TtuA and TtuB, are responsible for the 2-thiolation of uridine, often at position 54 in the T-loop, which contributes to the thermostability of the tRNA.[1] TtuB is a ubiquitin-like sulfur carrier protein, and its C-terminal glycine (B1666218) is activated by the ATPase TtuC.[11] The sulfur is then transferred to TtuB, and the thiolated TtuB serves as the sulfur donor for the TtuA-catalyzed modification of tRNA.

In eukaryotic mitochondria, the 2-thiouridine modification is carried out by a dedicated set of enzymes that are homologs of the bacterial system. The Mtu1 protein, a homolog of MnmA, is the key enzyme responsible for this modification in mitochondria.[12]

Functional Role of 2-Thiouridine

The presence of a sulfur atom at the C2 position of uridine has significant consequences for the structure and function of tRNA.

Structural Stabilization and Codon Recognition

The 2-thio modification restricts the sugar pucker of the ribose to the C3'-endo conformation, which is characteristic of A-form RNA helices.[4] This pre-organizes the anticodon loop into a more rigid structure, which is favorable for codon binding. This structural constraint is a key factor in the ability of s²U-containing tRNAs to discriminate between cognate and near-cognate codons. Specifically, the 2-thio group disfavors the "wobble" pairing with guanosine (G) at the third codon position, thereby enforcing the canonical Watson-Crick pairing with adenosine (A).[3][4] This ensures that tRNAs for Glu (codons GAA and GAG), Gln (CAA and CAG), and Lys (AAA and AAG) accurately decode their respective codons and do not misread codons ending in U or C.

Thermodynamic Stability

The 2-thiouridine modification significantly enhances the thermodynamic stability of RNA duplexes.[1][13] This stabilizing effect is largely entropic in origin, resulting from the pre-organization of the single-stranded RNA anticodon loop prior to its interaction with the mRNA codon.[13] This increased stability contributes to the overall efficiency and fidelity of the decoding process on the ribosome.

Quantitative Data on 2-Thiouridine's Impact

The functional consequences of 2-thiouridine modification have been quantified through various biophysical and biochemical studies.

Table 1: Thermodynamic Parameters of RNA Duplexes

| RNA Duplex Composition | Melting Temperature (Tm) in °C | ΔG° (kcal/mol) at 25°C | ΔH° (kcal/mol) | TΔS° (kcal/mol) at 25°C | Reference |

| Unmodified U:A pair | 19.0 | -10.0 | -47.7 | -37.7 | [1][13] |

| s²U:A pair | 30.7 | -10.5 | -45.5 | -35.0 | [1][13] |

Table 2: Kinetic Parameters of Enzymes Involved in Thiouridine Pathways

| Enzyme | Substrate | Km (nM) | kcat (s-1) | Reference |

| E. coli MnmC (Step 1) | cmnm⁵s²U-tRNA | 600 | 0.34 | [14] |

| E. coli MnmC (Step 2) | nm⁵s²U-tRNA | 70 | 0.31 | [14] |

| A. vinelandii MnmA | tRNALys | - | 0.537 pmol s²U/pmol MnmA/min (initial velocity) | [12] |

Table 3: Physicochemical Properties of 2-Thiouridine

| Compound | pKa of N3H | Reference |

| Uridine | 9.15 | [3] |

| 2-Thiouridine | 8.09 | [3] |

2-Thiouridine in Human Disease

The critical role of 2-thiouridine in translation is underscored by its association with human mitochondrial diseases. Mutations in mitochondrial tRNA genes can lead to a deficiency in the 2-thiouridine modification, resulting in impaired mitochondrial protein synthesis and severe cellular dysfunction. A prominent example is the A8344G mutation in the mitochondrial tRNALys gene, which is a common cause of MERRF. This mutation disrupts the structure of the T-loop, leading to a loss of the 5-taurinomethyl-2-thiouridine (τm⁵s²U) modification at the wobble position.[1][2] The absence of this modification causes a severe defect in the translation of codons AAA and AAG, leading to a global reduction in the synthesis of mitochondrial-encoded proteins and the characteristic symptoms of MERRF.

Experimental Protocols for Studying 2-Thiouridine

A variety of experimental techniques are employed to study the biosynthesis and function of 2-thiouridine in tRNA.

Isolation and Purification of tRNA

Objective: To obtain a pure sample of total tRNA from cells for subsequent analysis.

Protocol:

-

Cell Lysis: Harvest cells and resuspend in a suitable buffer. Lyse the cells using methods such as phenol (B47542) extraction. For yeast, vortexing with glass beads in the presence of phenol is effective.[15]

-

Phenol-Chloroform Extraction: Perform sequential extractions with acid phenol:chloroform to remove proteins and DNA.[15]

-

Ethanol (B145695) Precipitation: Precipitate the total RNA from the aqueous phase using ethanol or isopropanol.[15]

-

DEAE-Cellulose Chromatography: To enrich for tRNA, redissolve the RNA pellet and apply it to a DEAE-cellulose (DE52) column. Wash the column with a low-salt buffer and elute the tRNA with a high-salt buffer.[15][16]

-

Final Precipitation: Precipitate the purified tRNA with ethanol, wash with 70% ethanol, and resuspend in nuclease-free water.[15]

Analysis of 2-Thiouridine Modification

Objective: To detect and quantify 2-thiouridine in a tRNA sample.

Protocol: HPLC-Mass Spectrometry

-

tRNA Digestion: Digest the purified tRNA (approximately 1-5 µg) to its constituent nucleosides using nuclease P1, followed by dephosphorylation with bacterial alkaline phosphatase.[8][11]

-

HPLC Separation: Separate the resulting nucleosides by reverse-phase high-performance liquid chromatography (HPLC) using a C18 or C30 column and a gradient of a suitable buffer system (e.g., ammonium (B1175870) acetate (B1210297) or ammonium formate (B1220265) with acetonitrile (B52724) or methanol).[15][16]

-

Mass Spectrometry Detection: Couple the HPLC to a mass spectrometer (e.g., a triple quadrupole instrument) for the sensitive and specific detection and quantification of 2-thiouridine and its derivatives based on their unique mass-to-charge ratios.[11][17]

Alternative Method: APM Gel Electrophoresis For a qualitative assessment of thiolation, total RNA can be separated on a polyacrylamide gel containing N-acryloylamino)phenyl]mercuric chloride (APM). The mercury compound specifically retards the migration of thiolated tRNAs, allowing for their visualization as shifted bands compared to their unmodified counterparts.

In Vitro Reconstitution of 2-Thiouridine Biosynthesis

Objective: To biochemically characterize the enzymatic synthesis of 2-thiouridine.

Protocol:

-

Protein Expression and Purification: Overexpress and purify the required enzymes (e.g., MnmA and IscS for the bacterial system) as recombinant proteins.

-

In Vitro Transcription of tRNA: Prepare the unmodified tRNA substrate by in vitro transcription using T7 RNA polymerase.

-

Reaction Setup: Combine the purified enzymes, tRNA substrate, L-cysteine, ATP, and necessary cofactors (e.g., Mg²⁺) in a reaction buffer.[6][8]

-

Incubation: Incubate the reaction at an optimal temperature (e.g., 37°C) for a defined period.[8]

-

Analysis: Analyze the formation of 2-thiouridine in the tRNA product by HPLC-MS or APM gel electrophoresis as described above.

Ribosome Binding Assay

Objective: To measure the affinity of modified and unmodified tRNAs for the ribosome in the presence of a cognate mRNA codon.

Protocol: Nitrocellulose Filter Binding

-

Preparation: Prepare purified ribosomes, 32P-labeled tRNA (modified or unmodified), and a short mRNA containing the codon of interest.

-

Binding Reaction: Incubate the ribosomes, mRNA, and labeled tRNA in a binding buffer containing appropriate concentrations of Mg²⁺ and K⁺ to allow for complex formation.[18]

-

Filtration: Pass the reaction mixture through a nitrocellulose filter under vacuum. The ribosome-mRNA-tRNA complex will be retained on the filter, while free tRNA will pass through.[18]

-

Washing: Wash the filter with ice-cold binding buffer to remove non-specifically bound tRNA.[18]

-

Quantification: Measure the radioactivity retained on the filter using a scintillation counter to determine the amount of bound tRNA.[18]

-

Data Analysis: Plot the amount of bound tRNA as a function of tRNA concentration to determine binding constants.[18]

Conclusion and Future Directions

The 2-thiouridine modification in tRNA is a fundamental aspect of protein synthesis, ensuring the accuracy and efficiency of translation. The diverse enzymatic pathways for its biosynthesis across the domains of life underscore its evolutionary importance. A detailed understanding of these pathways and the functional consequences of 2-thiolation is crucial for basic research and has significant implications for human health, particularly in the context of mitochondrial diseases. The experimental protocols and quantitative data presented in this guide provide a framework for further investigation into the intricate roles of 2-thiouridine.

Future research in this area will likely focus on several key aspects. Elucidating the precise regulatory mechanisms that control the levels of 2-thiouridine modification in response to cellular stress and metabolic changes will be a critical area of investigation. Furthermore, a deeper understanding of the interplay between 2-thiouridine and other tRNA modifications in fine-tuning translational dynamics is needed. From a drug development perspective, the enzymes involved in 2-thiouridine biosynthesis, particularly in pathogenic organisms, represent potential targets for novel antimicrobial agents. Additionally, strategies to restore or bypass defects in 2-thiouridine modification in human mitochondrial diseases hold therapeutic promise. The continued application of advanced biochemical, structural, and systems biology approaches will undoubtedly unravel further complexities of this vital tRNA modification.

References

- 1. Synthesis and studies on the effect of 2-thiouridine and 4-thiouridine on sugar conformation and RNA duplex stability - PMC [pmc.ncbi.nlm.nih.gov]

- 2. RNA modification landscape of the human mitochondrial tRNALys regulates protein synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. C5-substituents of uridines and 2-thiouridines present at the wobble position of tRNA determine the formation of their keto-enol or zwitterionic forms - a factor important for accuracy of reading of guanosine at the 3΄-end of the mRNA codons - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. academic.oup.com [academic.oup.com]

- 6. researchgate.net [researchgate.net]

- 7. 2-Thiouridine formation in Escherichia coli: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Abbreviated Pathway for Biosynthesis of 2-Thiouridine in Bacillus subtilis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Molecular basis for thiocarboxylation and release of Urm1 by its E1-activating enzyme Uba4 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Comparative tRNA sequencing and RNA mass spectrometry for surveying tRNA modifications - PMC [pmc.ncbi.nlm.nih.gov]

- 12. An ancient type of MnmA protein is an iron–sulfur cluster-dependent sulfurtransferase for tRNA anticodons - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Thermodynamic insights into 2-thiouridine-enhanced RNA hybridization - PMC [pmc.ncbi.nlm.nih.gov]

- 14. academic.oup.com [academic.oup.com]

- 15. HPLC Analysis of tRNA‐Derived Nucleosides - PMC [pmc.ncbi.nlm.nih.gov]

- 16. bio-protocol.org [bio-protocol.org]

- 17. biorxiv.org [biorxiv.org]

- 18. benchchem.com [benchchem.com]

The Ubiquitous Thiolation: A Technical Guide to 2-Thiouridine's Natural Occurrence and Biosynthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Post-transcriptional modifications of transfer RNA (tRNA) are essential for the fidelity and efficiency of protein synthesis across all domains of life. Among the more than 100 known modifications, sulfur-containing nucleosides play critical roles in tRNA structure and function. 2-thiouridine (s²U) and its derivatives, found at key positions within the tRNA molecule, are pivotal for maintaining translational accuracy and cellular homeostasis. This technical guide provides a comprehensive overview of the natural occurrence of 2-thiouridine, delves into the intricate biosynthetic pathways responsible for its formation, and presents detailed experimental protocols for its study.

Natural Occurrence of 2-Thiouridine

2-Thiouridine is a widespread modification predominantly found in tRNA. Its location within the tRNA molecule is crucial for its function. The most common sites for 2-thiouridylation are:

-

Wobble Position (34): In the anticodon loop of tRNAs for glutamic acid (Glu), glutamine (Gln), and lysine (B10760008) (Lys), the uridine (B1682114) at the wobble position is often modified to a 2-thiouridine derivative. This modification is critical for precise codon recognition and prevents misreading of near-cognate codons.[1][2] The specific derivative can vary between organisms, for example, 5-methylaminomethyl-2-thiouridine (B1677369) (mnm⁵s²U) in bacteria and 5-methoxycarbonylmethyl-2-thiouridine (B1256268) (mcm⁵s²U) in eukaryotic cytosol.[1][2][3]

-

Position 54: In the T-loop of tRNAs from thermophilic organisms, 5-methyl-2-thiouridine (B1588163) (m⁵s²U), also known as 2-thioribothymidine (s²T), is found at position 54. This modification contributes to the thermostability of the tRNA structure, enabling these organisms to thrive at high temperatures.[1][3]

Quantitative Abundance of 2-Thiouridine Derivatives

Quantifying the absolute and relative abundance of 2-thiouridine across different organisms and tissues is an ongoing area of research. The levels of these modifications can be dynamic and respond to environmental conditions such as nutrient availability and stress.[4] While a comprehensive cross-species quantitative database is not yet fully established, techniques like high-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS/MS) are instrumental in these analyses. The following table summarizes the known occurrences and observed relative abundances in select organisms.

| Organism/Cell Type | tRNA Species | Position | 2-Thiouridine Derivative | Relative Abundance/Notes | Reference |

| Escherichia coli | tRNAGlu, tRNAGln, tRNALys | 34 | mnm⁵s²U, cmnm⁵s²U | Highly abundant; levels can be influenced by growth conditions. | [1][2] |

| Bacillus subtilis | tRNAGlu, tRNAGln, tRNALys | 34 | mnm⁵s²U, cmnm⁵s²U | Levels are responsive to sulfur availability in the growth medium.[4] | [4] |

| Saccharomyces cerevisiae (cytosol) | tRNAGlu, tRNAGln, tRNALys | 34 | mcm⁵s²U | Essential for viability; levels are tightly regulated. | [5] |

| Saccharomyces cerevisiae (mitochondria) | tRNAGlu, tRNAGln, tRNALys | 34 | cmnm⁵s²U | Biosynthesis is independent of the cytosolic pathway. | [6] |

| Homo sapiens (human cells) | tRNAGlu, tRNAGln, tRNALys | 34 | mcm⁵s²U, τm⁵s²U (mitochondria) | Present in cytosolic and mitochondrial tRNAs. | [3] |

| Thermus thermophilus | Most tRNAs | 54 | m⁵s²U (s²T) | Abundance increases with higher growth temperatures. | [3] |

Biosynthesis of 2-Thiouridine

The biosynthesis of 2-thiouridine is a complex enzymatic process that involves the mobilization of sulfur from cysteine and its subsequent transfer to the target uridine residue in tRNA. Three distinct, yet evolutionarily related, pathways have been elucidated in different domains of life.

The MnmA Pathway in Bacteria and Eukaryotic Organelles

In bacteria like E. coli and in eukaryotic mitochondria, the biosynthesis of s²U at the wobble position is primarily carried out by the MnmA pathway.[3][6] This pathway involves a sophisticated sulfur relay system.

The key steps are:

-

Sulfur Mobilization: The process is initiated by a cysteine desulfurase, typically IscS, which abstracts sulfur from L-cysteine and forms a persulfide on its active site cysteine.[1]

-

Sulfur Relay: A series of sulfur carrier proteins, known as Tus proteins (TusA, TusBCD, and TusE in E. coli), relay the sulfur from IscS to the tRNA-modifying enzyme, MnmA.[1][2]

-

tRNA Thiolation: MnmA, an ATP-pyrophosphatase, binds the target tRNA and, in an ATP-dependent manner, activates the C2 position of the uridine. The persulfide sulfur is then transferred to this activated carbon, resulting in the formation of 2-thiouridine.[1]

In some bacteria, like Bacillus subtilis, an abbreviated pathway exists where a dedicated cysteine desulfurase, YrvO, directly transfers sulfur to MnmA, bypassing the need for the Tus protein relay system.[4]

The Ncs6/Urm1 (Ctu1/Ctu2) Pathway in Eukaryotic Cytosol

In the cytosol of eukaryotes, the synthesis of mcm⁵s²U is mediated by a pathway involving the ubiquitin-related modifier 1 (Urm1) and the Ncs6 (also known as Ctu1) and Ncs2 (also known as Ctu2) proteins.[3] This pathway is mechanistically linked to protein urmylation, a primitive ubiquitin-like conjugation system.

The key components and steps include:

-

Sulfur Mobilization: The cysteine desulfurase Nfs1 provides the initial sulfur.

-

Sulfur Transfer to Urm1: The sulfur is transferred to Urm1 via the E1-like activating enzyme Uba4. This process results in the formation of a thiocarboxylated Urm1 (Urm1-COSH) at its C-terminus.

-

tRNA Thiolation: The Ncs6/Ncs2 (Ctu1/Ctu2) complex acts as the tRNA-thiolating enzyme. It utilizes the thiocarboxylated Urm1 as the sulfur donor to modify the target uridine in tRNA.[7]

References

- 1. 2-Thiouridine formation in Escherichia coli: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. academic.oup.com [academic.oup.com]

- 4. Sulfur Availability Impacts Accumulation of the 2-Thiouridine tRNA Modification in Bacillus subtilis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Modomics - A Database of RNA Modifications [genesilico.pl]

- 6. mdpi.com [mdpi.com]

- 7. Reactome | CTU1:CTU2:URM1 thiolates uridine-34 in tRNAs [reactome.org]

Chemical structure and physical properties of 2-Thiouridine.

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Thiouridine (s²U) is a naturally occurring modified pyrimidine (B1678525) nucleoside, an analogue of uridine (B1682114) where the oxygen atom at the C2 position is replaced by a sulfur atom.[1] This modification, found in transfer RNAs (tRNAs) of all domains of life, plays a crucial role in ensuring the fidelity and efficiency of protein translation.[2][3][4] Beyond its fundamental biological role, 2-thiouridine has garnered significant interest in drug development for its potent broad-spectrum antiviral activity against positive-strand RNA viruses.[5][6][7][8][9] This technical guide provides an in-depth overview of the chemical structure, physical properties, and biological significance of 2-thiouridine, complete with experimental protocols and pathway visualizations.

Chemical Structure and Identification

2-Thiouridine consists of a 2-thiouracil (B1096) base attached to a ribose sugar via a β-N1-glycosidic bond.

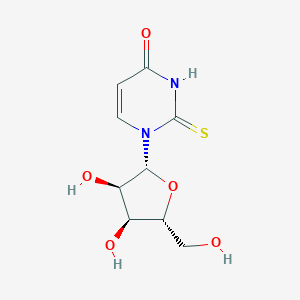

Chemical Structure of 2-Thiouridine

Caption: Chemical structure of 2-Thiouridine.

| Identifier | Value |

| IUPAC Name | 1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-sulfanylidenepyrimidin-4-one |

| CAS Number | 20235-78-3 |

| Molecular Formula | C₉H₁₂N₂O₅S |

| Molecular Weight | 260.27 g/mol |

| SMILES | C1=CN(C(=S)NC1=O)[C@H]2--INVALID-LINK--CO)O">C@@HO |

| InChI | InChI=1S/C9H12N2O5S/c12-3-4-6(14)7(15)8(16-4)11-2-1-5(13)10-9(11)17/h1-2,4,6-8,12,14-15H,3H2,(H,10,13,17)/t4-,6-,7-,8-/m1/s1 |

| InChIKey | GJTBSTBJLVYKAU-XVFCMESISA-N |

Physical and Spectroscopic Properties

The physical and spectroscopic properties of 2-thiouridine are crucial for its characterization and application in various experimental settings.

| Property | Value | Reference |

| Appearance | Crystalline solid | [10] |

| Melting Point | 95-100 °C (for 5'-O-(4,4'-Dimethoxytrityl)-2-thiouridine) | [10] |

| Solubility | DMF: 10 mg/mL, DMSO: 10 mg/mL, Ethanol: 2 mg/mL, PBS (pH 7.2): 5 mg/mL | |

| pKa (N3-H) | 8.09 | |

| UV λmax | 219, 273 nm | |

| ¹H NMR | See detailed experimental protocols | |

| Circular Dichroism | Indicates an A-form helical conformation in oligonucleotides | [10] |

Thermodynamic Properties in RNA Duplexes

The presence of 2-thiouridine in an RNA duplex significantly enhances its thermal stability compared to an unmodified uridine. This stabilizing effect is primarily entropic in origin, likely due to the preorganization of the single-stranded RNA containing s²U.

| Duplex | Tm (°C) | ΔG°₃₇ (kcal/mol) | ΔH° (kcal/mol) | ΔS° (cal/mol·K) | Reference |

| Gs²UUUC / GₘAₘAₘAₘCₘ | 30.7 | -4.8 | - | - | [10] |

| GUUUC / GₘAₘAₘAₘCₘ | 19.0 | -2.8 | - | - | [10] |

Experimental Protocols

Synthesis of 2-Thiouridine

The synthesis of 2-thiouridine can be achieved through the coupling of a silylated 2-thiouracil derivative with a protected ribofuranose, followed by deprotection.[10]

Materials:

-

2-Thiouracil

-

1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose

-

Hexamethyldisilazane (HMDS)

-

Trimethylsilyl trifluoromethanesulfonate (B1224126) (TMSOTf)

-

Dichloromethane (DCM)

-

Ammonia (B1221849) in Methanol (B129727) (2 M)

-

Silica (B1680970) gel for chromatography

Procedure:

-

A suspension of 2-thiouracil in HMDS is refluxed until a clear solution is obtained. The excess HMDS is removed under vacuum to yield the bis-silyl derivative of 2-thiouracil.

-

The silylated 2-thiouracil and 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose are dissolved in anhydrous DCM.

-

The solution is cooled to 0 °C, and TMSOTf is added dropwise. The reaction is stirred at room temperature and monitored by TLC.

-

Upon completion, the reaction is quenched with saturated aqueous sodium bicarbonate and extracted with DCM. The organic layer is dried over anhydrous sodium sulfate (B86663) and concentrated.

-

The resulting protected 2-thiouridine is deprotected by treatment with 2 M ammonia in methanol at room temperature.

-

The final product is purified by silica gel column chromatography.[10]

Synthesis of 2-Thiouridine Phosphoramidite (B1245037)

For incorporation into synthetic oligonucleotides, 2-thiouridine is converted into its phosphoramidite derivative.[10][11][12][13]

Materials:

-

5'-O-(4,4'-Dimethoxytrityl)-2'-O-(tert-butyldimethylsilyl)-2-thiouridine

-

2-Cyanoethyl N,N-diisopropylchlorophosphoramidite

-

N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous Dichloromethane (DCM)

Procedure:

-

5'-O-(4,4'-Dimethoxytrityl)-2'-O-(tert-butyldimethylsilyl)-2-thiouridine is dissolved in anhydrous DCM under an argon atmosphere.

-

DIPEA is added to the solution, followed by the dropwise addition of 2-cyanoethyl N,N-diisopropylchlorophosphoramidite at 0 °C.

-

The reaction is stirred at room temperature and monitored by TLC.

-

Upon completion, the reaction is quenched, and the product is purified by flash chromatography on silica gel.[10]

UV Thermal Denaturation

UV thermal denaturation is used to determine the melting temperature (Tm) and thermodynamic parameters of RNA duplexes containing 2-thiouridine.[10][14][15][16]

Procedure:

-

Samples containing the RNA duplex at a known concentration (e.g., ~8 x 10⁻⁴ M for short duplexes) are prepared in a buffer solution (e.g., 25 mM phosphate (B84403) buffer, 100 mM NaCl, 0.5 mM EDTA, pH 7.0).[10]

-

The absorbance of the sample is monitored at a specific wavelength (e.g., 280 nm for s²U-containing duplexes) as the temperature is increased at a constant rate (e.g., 1 °C/min).[10][16]

-

The melting temperature (Tm) is determined from the first derivative of the absorbance versus temperature curve.

-

Thermodynamic parameters (ΔH°, ΔS°, and ΔG°) are derived from analyzing melting curves at different oligonucleotide concentrations using software like MeltFit.[10]

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes associated with binding events, providing a complete thermodynamic profile of the interaction between RNA strands.[15][17][18][19]

Procedure:

-

Solutions of the two interacting RNA strands are prepared in the same buffer (e.g., 200 mM NaHEPES, pH 7.5, 100 mM NaCl).[15]

-

One RNA solution is placed in the sample cell of the calorimeter, and the other is loaded into the titration syringe.

-

A series of small injections of the syringe solution into the cell solution is performed, and the heat change for each injection is measured.

-

The data are analyzed to determine the binding affinity (Ka), enthalpy change (ΔH), and stoichiometry (n) of the interaction. The Gibbs free energy (ΔG) and entropy change (ΔS) can then be calculated.[15]

NMR Spectroscopy

NMR spectroscopy is used to elucidate the solution structure and conformation of 2-thiouridine and oligonucleotides containing this modification.[10][20][21][22][23][24]

Procedure:

-

RNA samples are prepared in an appropriate solvent (e.g., D₂O or a mixture of H₂O/D₂O) with a suitable buffer.

-

For structural studies of duplexes, samples are typically prepared at concentrations of around 2 mM.[25]

-

A series of 1D and 2D NMR experiments (e.g., COSY, TOCSY, NOESY/ROESY) are performed on a high-field NMR spectrometer.

-

The resulting spectra are processed and analyzed to assign proton resonances and determine through-bond and through-space connectivities, which are then used to calculate the three-dimensional structure.[10]

Biological Signaling Pathways

Biosynthesis of 2-Thiouridine

The biosynthesis of 2-thiouridine is a complex, multi-step enzymatic process that varies between prokaryotes and eukaryotes but involves the transfer of sulfur from a donor molecule to the uridine at the wobble position of specific tRNAs.[1][2][3][4][26]

Biosynthesis of 2-Thiouridine in E. coli

Caption: Biosynthesis pathway of 2-thiouridine in E. coli.

In E. coli, the process is initiated by the cysteine desulfurase IscS, which mobilizes sulfur from L-cysteine.[3][26] This sulfur is then transferred through a relay system involving the proteins TusA, TusBCD, and TusE to the thiouridylase MnmA.[1][3][26] MnmA, in an ATP-dependent reaction, catalyzes the final thiolation of uridine at position 34 of tRNAs for glutamic acid, glutamine, and lysine.[3][26]

In eukaryotes, the pathway involves different sets of proteins but follows a similar theme of sulfur mobilization and transfer.[2][4] For instance, in the cytosol of S. cerevisiae, the Ncs6/Urm1 pathway is responsible for the 2-thiolation of mcm⁵s²U.[4]

Antiviral Mechanism of Action

2-Thiouridine has demonstrated potent antiviral activity against a broad range of positive-strand RNA viruses, including Dengue virus, Zika virus, and SARS-CoV-2.[5][6][8][9] Its mechanism of action involves the inhibition of the viral RNA-dependent RNA polymerase (RdRp), a key enzyme in viral replication.[5][6][8]

Antiviral Mechanism of 2-Thiouridine

Caption: Antiviral mechanism of action of 2-Thiouridine.

Upon entering the host cell, 2-thiouridine is phosphorylated by cellular kinases to its active triphosphate form (s²U-TP). s²U-TP then acts as a substrate for the viral RdRp and is incorporated into the growing viral RNA chain. The presence of the 2-thio modification in the RNA template likely disrupts the normal function of the RdRp, leading to the termination of RNA synthesis and thereby inhibiting viral replication.[5][8]

Conclusion

2-Thiouridine is a modified nucleoside of significant biological and therapeutic importance. Its unique chemical structure imparts enhanced stability to RNA duplexes, a property crucial for its role in translation. The detailed understanding of its physical properties and the elucidation of its biosynthetic and antiviral pathways provide a solid foundation for its application in biochemical research and as a promising lead compound in the development of broad-spectrum antiviral drugs. The experimental protocols provided herein offer a practical guide for researchers working with this fascinating molecule.

References

- 1. researchgate.net [researchgate.net]

- 2. academic.oup.com [academic.oup.com]

- 3. journals.asm.org [journals.asm.org]

- 4. Biosynthesis and functions of sulfur modifications in tRNA - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 2-thiouridine is a broad-spectrum antiviral nucleoside analogue against positive-strand RNA viruses - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Broad-Spectrum Antiviral Candidate Targets Dengue And SARS-CoV-2 [drugdiscoveryonline.com]

- 7. 2-thiouridine is a broad-spectrum antiviral nucleoside analogue against positive-strand RNA viruses – Institute for Vaccine Research and Development(IVReD), Institute for Integrated Innovations [ivred.hokudai.ac.jp]

- 8. 2-thiouridine is a broad-spectrum antiviral nucleoside analogue against positive-strand RNA viruses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. biorxiv.org [biorxiv.org]

- 10. academic.oup.com [academic.oup.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Synthesis of Oligoribonucleotides Containing 2-Thiouridine: Incorporation of 2-Thiouridine Phosphoramidite without Base Protection | Semantic Scholar [semanticscholar.org]

- 13. researchgate.net [researchgate.net]

- 14. Thermodynamic insights into 2-thiouridine-enhanced RNA hybridization - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. UV-Melting Curves - Nucleowiki [nucleowiki.uni-frankfurt.de]

- 17. Isothermal Titration Calorimetry: Assisted Crystallization of RNA-Ligand Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. ibmc.cnrs.fr [ibmc.cnrs.fr]

- 19. Applications of Isothermal Titration Calorimetry in RNA Biochemistry and Biophysics - PMC [pmc.ncbi.nlm.nih.gov]

- 20. 1H NMR studies on the conformational characteristics of 2-thiopyrimidine nucleotides found in transfer RNAs - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Synthesis and studies on the effect of 2-thiouridine and 4-thiouridine on sugar conformation and RNA duplex stability - PMC [pmc.ncbi.nlm.nih.gov]

- 22. eqnmr.hms.harvard.edu [eqnmr.hms.harvard.edu]

- 23. chem.libretexts.org [chem.libretexts.org]

- 24. Two-dimensional nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 25. academic.oup.com [academic.oup.com]

- 26. journals.asm.org [journals.asm.org]

The Discovery and History of 2-Thiouridine: A Technical Guide for Molecular Biologists

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

2-Thiouridine (s²U), a post-transcriptionally modified nucleoside found in transfer RNA (tRNA), plays a crucial role in the fidelity and efficiency of protein synthesis. Its presence, particularly at the wobble position of the anticodon loop, ensures accurate codon recognition and stabilizes the tRNA structure, which is especially critical for thermophilic organisms. This technical guide provides a comprehensive overview of the discovery, history, and key experimental methodologies related to 2-thiouridine in molecular biology. It details the two major biosynthetic pathways responsible for its formation—the MnmA-dependent pathway in bacteria and the TtuA/TtuB-dependent pathway in thermophiles and eukaryotes—and presents detailed protocols for their in vitro reconstitution and analysis. Furthermore, this guide summarizes key quantitative data and provides visual representations of the biosynthetic pathways and experimental workflows to facilitate a deeper understanding of this critical tRNA modification.

Discovery and Historical Context

The journey to understanding 2-thiouridine is deeply intertwined with the broader history of discovering modified nucleosides in RNA. Following the initial hypothesis of tRNA's existence as an "adaptor" molecule by Francis Crick in the early 1950s, the scientific community embarked on decades of research to unravel its structure and function. The first modified nucleoside, pseudouridine (B1679824) (Ψ), was identified in the late 1950s, opening the floodgates to the discovery of a vast array of chemical modifications within RNA.

While a definitive singular publication marking the initial isolation of 2-thiouridine is not readily apparent in the historical literature, its identification emerged from the intensive efforts in the 1960s and 1970s to sequence tRNA and characterize its "rare" or "minor" nucleosides. Early studies on the composition of tRNA from various organisms revealed the presence of sulfur-containing nucleosides. Among these, 2-thiouridine and its derivatives were identified as key components, particularly at the wobble position (position 34) of the anticodon loop in tRNAs specific for glutamic acid, glutamine, and lysine.[1] These pioneering studies laid the groundwork for subsequent investigations into the biosynthesis and functional significance of this unique modification.

The Functional Significance of 2-Thiouridine

The presence of a sulfur atom at the C2 position of the uridine (B1682114) ring imparts unique physicochemical properties to the nucleoside, which in turn have profound biological consequences.

2.1. Enhanced Codon Recognition and Translational Fidelity:

The 2-thio modification restricts the conformational flexibility of the ribose sugar, favoring a C3'-endo pucker. This pre-organizes the anticodon loop into a conformation that enhances base pairing with the corresponding codon on the messenger RNA (mRNA). Specifically, 2-thiouridine at the wobble position promotes Watson-Crick base pairing with adenosine (B11128) (A) and disfavors the "wobble" pairing with guanosine (B1672433) (G).[2] This increased specificity is critical for preventing misreading of the genetic code and maintaining the fidelity of protein synthesis.[1]

2.2. Structural Stabilization of tRNA:

In thermophilic organisms, which thrive at high temperatures, the 2-thiolation of uridine at position 54 in the T-loop of tRNA (forming 2-thioribothymidine, s²T) is crucial for survival.[3] This modification significantly increases the melting temperature (Tm) of the tRNA molecule, contributing to its overall structural integrity and stability in extreme environments.[3]

Biosynthesis of 2-Thiouridine

The incorporation of a sulfur atom into the uridine base is a complex enzymatic process that involves two primary, evolutionarily distinct pathways.

3.1. The MnmA-dependent Pathway in Bacteria:

In many bacteria, including Escherichia coli, the synthesis of 2-thiouridine at the wobble position is catalyzed by the tRNA 2-thiouridylase MnmA.[1] This pathway involves a multi-protein sulfur relay system that transfers sulfur from L-cysteine to the target uridine in tRNA.

-

Sulfur Activation: The process begins with the cysteine desulfurase IscS, which abstracts a sulfur atom from L-cysteine to form a persulfide on its active site cysteine.

-

Sulfur Relay: A series of sulfur carrier proteins, including TusA, TusBCD, and TusE, then shuttle the activated sulfur to MnmA.[2]

-

Thiolation: MnmA, an ATP-pyrophosphatase, first adenylates the C2 position of the target uridine in the tRNA. This is followed by a nucleophilic attack by the persulfide on MnmA, leading to the formation of 2-thiouridine and the release of AMP.[2]

3.2. The TtuA/TtuB-dependent Pathway in Thermophiles and Eukaryotes:

In thermophilic bacteria and the cytoplasm of eukaryotes, a different set of enzymes is responsible for 2-thiouridine synthesis. This pathway is evolutionarily linked to the ubiquitin-like protein modification systems.

-

Sulfur Donor Activation: The pathway utilizes a ubiquitin-like protein, TtuB (in thermophiles) or Urm1 (in eukaryotes), as the sulfur donor. The C-terminus of TtuB/Urm1 is first adenylated by the activating enzyme TtuC/Uba4.

-

Thiocarboxylation: A cysteine desulfurase then transfers a sulfur atom to the adenylated C-terminus of TtuB/Urm1, forming a thiocarboxylate.

-

Sulfur Transfer to tRNA: The tRNA 2-thiouridine synthetase TtuA (or its eukaryotic homolog Ncs6/Ncs2) catalyzes the final step. TtuA, which contains an iron-sulfur cluster essential for its activity, facilitates the transfer of the sulfur atom from the thiocarboxylated TtuB/Urm1 to the target uridine in tRNA.[3]

Quantitative Data Summary

The following table summarizes key quantitative data related to the properties and enzymatic synthesis of 2-thiouridine.

| Parameter | Value | Organism/System | Reference |

| Thermodynamic Stability | |||

| Melting Temperature (Tm) of Gs²UUUC duplex | 30.7 °C | Synthetic RNA | [4] |

| Melting Temperature (Tm) of GUUUC duplex (unmodified) | 19.0 °C | Synthetic RNA | [4] |

| Enzyme Kinetics (MnmC - related enzyme) | |||

| K_m for nm⁵s²U-tRNA | 70 nM | Escherichia coli | |

| k_cat for nm⁵s²U-tRNA | 0.31 s⁻¹ | Escherichia coli | |

| K_m for cmnm⁵s²U-tRNA | 600 nM | Escherichia coli | |

| k_cat for cmnm⁵s²U-tRNA | 0.34 s⁻¹ | Escherichia coli | |

| In Vitro Reconstitution Components (TtuA/TtuB pathway) | |||

| Holo-TtuA concentration | 9.4–75 pmol | Thermus thermophilus | [5] |

| TtuB, TtuC, TtuD, SufS concentration | 75 pmol each | Thermus thermophilus | [5] |

| ATP concentration | 2.5 mM | Thermus thermophilus | [5] |

| L-cysteine concentration | 0.1 mM | Thermus thermophilus | [5] |

| In Vitro Reconstitution Components (Eukaryotic Ncs6/Urm1 pathway) | |||

| Urm1p concentration | 50 pmol | Saccharomyces cerevisiae | [6] |

| Nfs1p, Tum1p, Uba4p concentration | 25 pmol each | Saccharomyces cerevisiae | [6] |

| ATP concentration | 2 mM | Saccharomyces cerevisiae | [6] |

| L-cysteine concentration | 1 mM | Saccharomyces cerevisiae | [6] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of 2-thiouridine.

5.1. In Vitro Reconstitution of the TtuA/TtuB-dependent 2-Thiouridine Synthesis

This protocol is adapted from studies on the Thermus thermophilus system.[5]

-

Reaction Mixture Preparation: In an anaerobic chamber, prepare a reaction mixture containing 50 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 1 mM DTT, and 2.5 mM ATP.

-

Addition of Enzymes and Substrates: To the reaction mixture, add the following purified components in the specified final concentrations:

-

Holo-TtuA (reconstituted with its [4Fe-4S] cluster): 1 µM

-

TtuB: 5 µM

-

TtuC: 1 µM

-

TtuD: 1 µM

-

SufS (cysteine desulfurase): 1 µM

-

L-cysteine: 0.1 mM

-

Unmodified tRNA substrate (e.g., in vitro transcribed yeast tRNAPhe): 10 µM

-

-

Incubation: Incubate the reaction mixture at 60°C for 1 hour in the anaerobic chamber.

-

Reaction Quenching and RNA Purification: Stop the reaction by adding an equal volume of phenol:chloroform:isoamyl alcohol (25:24:1). Vortex and centrifuge to separate the phases. Precipitate the RNA from the aqueous phase using ethanol.

-

Analysis: Analyze the purified RNA for the presence of 2-thiouridine using HPLC-MS/MS (see protocol 5.3).

5.2. In Vitro Reconstitution of the MnmA-dependent 2-Thiouridine Synthesis

This protocol is based on studies of the Escherichia coli system.[2]

-

Reaction Mixture Preparation: Prepare a reaction mixture containing 50 mM HEPES-KOH (pH 7.6), 100 mM KCl, 10 mM MgCl₂, 2 mM ATP, and 1 mM DTT.

-

Addition of Enzymes and Substrates: Add the following purified components to the reaction mixture:

-

IscS: 1 µM

-

TusA: 5 µM

-

TusBCD complex: 1 µM

-

TusE: 5 µM

-

MnmA: 1 µM

-

L-cysteine: 1 mM

-

Unmodified tRNA substrate (e.g., in vitro transcribed E. coli tRNAGlu): 10 µM

-

-

Incubation: Incubate the reaction at 37°C for 1 hour.

-

Reaction Quenching and RNA Purification: Stop the reaction and purify the RNA as described in protocol 5.1.

-

Analysis: Analyze the purified RNA for the presence of 2-thiouridine using HPLC-MS/MS (see protocol 5.3).

5.3. HPLC-MS/MS Analysis of 2-Thiouridine in tRNA

This protocol outlines a general procedure for the detection and quantification of 2-thiouridine.[7][8]

-

RNA Digestion: Digest the purified tRNA (from in vitro reactions or isolated from cells) to single nucleosides using a mixture of nuclease P1 and bacterial alkaline phosphatase.

-

HPLC Separation:

-

Inject the digested nucleoside mixture onto a C18 reverse-phase HPLC column.

-

Separate the nucleosides using a gradient of a suitable mobile phase, typically a buffer such as ammonium (B1175870) acetate (B1210297) or formic acid in water (solvent A) and an organic solvent like methanol (B129727) or acetonitrile (B52724) (solvent B). A typical gradient might be a linear increase in solvent B over 30-40 minutes.

-

-

Mass Spectrometry Detection:

-

Couple the HPLC eluent to a mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Operate the mass spectrometer in positive or negative ion mode.

-

Perform tandem mass spectrometry (MS/MS) for unambiguous identification and quantification. For 2-thiouridine, monitor the specific precursor ion and its characteristic fragment ions.

-

-

Quantification: Quantify the amount of 2-thiouridine by comparing the peak area of the specific transition to a standard curve generated with known amounts of synthetic 2-thiouridine.

Signaling Pathways and Experimental Workflows

6.1. Biosynthetic Pathways

The following diagrams illustrate the two major pathways for 2-thiouridine biosynthesis.

Caption: The MnmA-dependent 2-thiouridine biosynthetic pathway in bacteria.

Caption: The TtuA/TtuB-dependent 2-thiouridine biosynthetic pathway.

6.2. Experimental Workflow

The following diagram outlines the general workflow for the in vitro study of 2-thiouridine biosynthesis.

Caption: General experimental workflow for in vitro 2-thiouridine biosynthesis and analysis.

Conclusion

2-Thiouridine stands as a testament to the intricate and vital role of RNA modifications in molecular biology. From its subtle yet powerful influence on codon recognition to its critical function in maintaining tRNA stability under extreme conditions, s²U is indispensable for the proper functioning of the translational machinery in all domains of life. The elucidation of its complex biosynthetic pathways has not only deepened our understanding of RNA metabolism but has also revealed fascinating evolutionary connections to other fundamental cellular processes like the ubiquitin system. The experimental protocols and quantitative data presented in this guide offer a robust framework for researchers and drug development professionals to further investigate the multifaceted roles of 2-thiouridine and to explore its potential as a therapeutic target. Continued research into this and other RNA modifications will undoubtedly uncover new layers of biological regulation and open up novel avenues for therapeutic intervention.

References

- 1. 2-Thiouridine formation in Escherichia coli: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. pnas.org [pnas.org]

- 4. Synthesis and studies on the effect of 2-thiouridine and 4-thiouridine on sugar conformation and RNA duplex stability - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Mechanistic characterization of the sulfur-relay system for eukaryotic 2-thiouridine biogenesis at tRNA wobble positions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Structural and mechanistic basis for enhanced translational efficiency by 2-thiouridine at the tRNA anticodon wobble position - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Abbreviated Pathway for Biosynthesis of 2-Thiouridine in Bacillus subtilis - PMC [pmc.ncbi.nlm.nih.gov]

2-Thiouridine: A Broad-Spectrum Antiviral Agent Targeting Positive-Strand RNA Viruses

A Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Emerging and re-emerging positive-strand RNA ((+)ssRNA) viruses, including flaviviruses like Dengue (DENV) and coronaviruses like SARS-CoV-2, pose a significant and ongoing threat to global health. The absence of broadly effective antiviral therapies for many of these pathogens underscores the urgent need for novel therapeutic agents. This technical guide details the antiviral properties, mechanism of action, and experimental evaluation of 2-thiouridine (s2U), a ribonucleoside analogue identified as a potent and broad-spectrum inhibitor of a wide range of (+)ssRNA viruses.[1][2][3][4] s2U targets the highly conserved viral RNA-dependent RNA polymerase (RdRp), a critical enzyme for viral replication, thereby inhibiting viral RNA synthesis.[3][5][6] This document provides a comprehensive overview of the quantitative antiviral activity of s2U, detailed experimental protocols for its evaluation, and visual representations of its mechanism and experimental workflows, intended to serve as a resource for researchers and drug development professionals in the field of virology and antiviral therapeutics.

Antiviral Spectrum and Potency

2-Thiouridine has demonstrated potent antiviral activity against a diverse array of (+)ssRNA viruses from the Flaviviridae, Coronaviridae, and Togaviridae families.[2] Notably, it is also effective against various SARS-CoV-2 variants of concern.[4] Conversely, s2U does not exhibit inhibitory activity against negative-strand RNA viruses or DNA viruses, highlighting its specific mechanism of action against (+)ssRNA viral replication machinery.[6] The antiviral efficacy and cytotoxicity of 2-thiouridine have been quantified across multiple viruses and cell lines, with the key metrics being the 50% effective concentration (EC50) and the 50% cytotoxic concentration (CC50). The selectivity index (SI), calculated as the ratio of CC50 to EC50, provides a measure of the compound's therapeutic window.

Table 1: Antiviral Activity of 2-Thiouridine (s2U) against various (+)ssRNA Viruses (qPCR Assay)[7]

| Virus Family | Virus | Strain | Cell Line | EC50 (μM) | EC90 (μM) | CC50 (μM) | Selectivity Index (SI = CC50/EC50) |

| Flaviviridae | Dengue virus 2 (DENV2) | D2/hu/INDIA/09-74 | VeroE6 | 2.4 | 7.4 | >100 | >41.7 |

| Dengue virus 2 (DENV2) | D2/hu/INDIA/09-74 | Huh7 | 0.8 | 2.6 | >100 | >125 | |

| Zika virus (ZIKV) | PRVABC59 | VeroE6 | 1.1 | 4.6 | >100 | >90.9 | |

| Yellow fever virus (YFV) | 17D | VeroE6 | 1.9 | 6.8 | >100 | >52.6 | |

| Japanese encephalitis virus (JEV) | Nakayama | VeroE6 | 1.5 | 4.5 | >100 | >66.7 | |

| West Nile virus (WNV) | NY99 | VeroE6 | 1.2 | 3.5 | >100 | >83.3 | |

| Togaviridae | Chikungunya virus (CHIKV) | SL15649 | VeroE6 | 0.9 | 2.7 | >100 | >111.1 |

| Coronaviridae | Human coronavirus 229E (HCoV-229E) | ATCC VR-740 | MRC-5 | 0.4 | 1.2 | >100 | >250 |

| Human coronavirus OC43 (HCoV-OC43) | ATCC VR-1558 | HCT-8 | 0.3 | 0.9 | >100 | >333.3 | |

| SARS-CoV | GZ02 | VeroE6/TMPRSS2 | 0.7 | 2.1 | >100 | >142.9 | |

| MERS-CoV | EMC/2012 | VeroE6/TMPRSS2 | 0.6 | 1.8 | >100 | >166.7 | |

| SARS-CoV-2 | WK-521 | VeroE6/TMPRSS2 | 0.5 | 1.5 | >100 | >200 | |

| SARS-CoV-2 (Alpha) | B.1.1.7 | VeroE6/TMPRSS2 | 0.4 | 1.3 | >100 | >250 | |

| SARS-CoV-2 (Beta) | B.1.351 | VeroE6/TMPRSS2 | 0.3 | 1.0 | >100 | >333.3 | |

| SARS-CoV-2 (Gamma) | P.1 | VeroE6/TMPRSS2 | 0.4 | 1.2 | >100 | >250 | |

| SARS-CoV-2 (Delta) | B.1.617.2 | VeroE6/TMPRSS2 | 0.3 | 0.9 | >100 | >333.3 | |

| SARS-CoV-2 (Omicron) | BA.1 | VeroE6/TMPRSS2 | 0.5 | 1.6 | >100 | >200 |

Data summarized from Uemura, K. et al. PNAS (2023).[7]

Mechanism of Action: Targeting the Viral RdRp

2-Thiouridine is a nucleoside analogue that requires intracellular phosphorylation to its active triphosphate form, s2U 5'-triphosphate (s2UTP).[8] The primary molecular target of s2UTP is the viral RNA-dependent RNA polymerase (RdRp), an enzyme essential for the replication of RNA virus genomes.[2][3][4] The core structural features of viral RdRps are highly conserved across a wide range of viruses, making it an attractive target for broad-spectrum antiviral drug development.[2][3]

s2UTP acts as a competitive inhibitor of the natural uridine (B1682114) triphosphate (UTP) for incorporation into the nascent viral RNA chain. The incorporation of s2UTP into the growing RNA strand leads to the stalling of the RdRp, thereby terminating viral RNA synthesis.[1][8] This direct inhibition of viral genome replication effectively halts the viral life cycle. Importantly, s2U shows no significant inhibition of human mitochondrial RNA polymerase (POLRMT) or DNA-dependent RNA polymerase II, indicating a high degree of selectivity for the viral enzyme.[8]

Caption: Mechanism of action of 2-thiouridine.

Experimental Protocols

This section provides detailed methodologies for key experiments to evaluate the antiviral activity and mechanism of action of 2-thiouridine.

Antiviral Activity Assay (qRT-PCR-based)

This protocol is designed to quantify the inhibition of viral RNA replication in a dose-dependent manner.

Materials:

-

Susceptible host cells (e.g., VeroE6, Huh7, etc.)

-

Complete cell culture medium

-

Virus stock of known titer

-

2-Thiouridine (s2U) stock solution

-

48-well cell culture plates

-

RNA extraction kit (e.g., PureLink RNA Mini Kit)

-

One-step qRT-PCR kit (e.g., EXPRESS One-step Superscript qRT-PCR kit)

-

Primers and probe specific to the target viral RNA and a housekeeping gene (e.g., ACTB)

-

Real-time PCR instrument

Procedure:

-

Cell Seeding: Seed host cells in 48-well plates at a density that will result in a confluent monolayer on the day of infection. Incubate overnight at 37°C with 5% CO2.

-

Compound Dilution: Prepare serial dilutions of s2U in cell culture medium.

-

Infection: Aspirate the culture medium from the cells and infect with the virus at a pre-determined multiplicity of infection (MOI) in the presence of the serially diluted s2U. Include a "virus control" (no compound) and a "cell control" (no virus, no compound).

-

Incubation: Incubate the infected plates for a specified period (e.g., 24-72 hours) at 37°C with 5% CO2.[6]

-

RNA Extraction: At the end of the incubation period, lyse the cells and extract total RNA using a commercial RNA extraction kit according to the manufacturer's protocol.[6]

-

qRT-PCR: Perform one-step qRT-PCR using primers and probes specific for the viral target and a housekeeping gene for normalization.[6]

-

Reaction Mix: Prepare the reaction mix as per the qRT-PCR kit instructions, including the extracted RNA, primers/probe mix, and master mix.

-

Thermal Cycling: Use a standard thermal cycling protocol, for example:

-

Reverse Transcription: 50°C for 15 min

-

Initial Denaturation: 95°C for 2 min

-

40 cycles of:

-

Denaturation: 95°C for 15 sec

-

Annealing/Extension: 60°C for 1 min

-

-

-

-

Data Analysis:

-

Determine the Ct values for both the viral and housekeeping genes.

-

Normalize the viral RNA levels to the housekeeping gene.

-

Calculate the percentage of viral inhibition for each s2U concentration relative to the virus control.

-

Calculate the EC50 value by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

-

Cytotoxicity Assay

This protocol determines the concentration of s2U that is toxic to the host cells.

Materials:

-

Host cells

-

Complete cell culture medium

-

2-Thiouridine (s2U) stock solution

-

96-well cell culture plates

-

Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)

-

Luminometer

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at an appropriate density and incubate overnight.

-

Compound Treatment: Add serial dilutions of s2U to the cells. Include a "cell control" with no compound.

-

Incubation: Incubate the plate for the same duration as the antiviral assay (e.g., 24-72 hours).

-

Cell Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's instructions.

-

Data Acquisition: Measure the luminescence using a luminometer.

-

Data Analysis:

-

Calculate the percentage of cell viability for each s2U concentration relative to the cell control.

-

Calculate the CC50 value by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

-

In Vitro RdRp Inhibition Assay

This assay directly measures the inhibitory effect of s2UTP on the activity of purified viral RdRp.

Materials:

-

Purified recombinant viral RdRp complex (e.g., SARS-CoV-2 NSP12/NSP7/NSP8)

-

s2U-Triphosphate (s2UTP)

-

RNA template/primer duplex

-

Ribonucleotide triphosphates (ATP, GTP, CTP, UTP)

-

Biotinylated ATP

-

Reaction buffer

-

Detection reagents (e.g., AlphaLISA-based assay kit)

Procedure:

-

Reaction Setup: In a microtiter plate, combine the purified RdRp enzyme, the RNA template/primer, and varying concentrations of s2UTP in the reaction buffer.

-

Initiation of Reaction: Start the polymerase reaction by adding a mix of NTPs, including biotinylated ATP.

-

Incubation: Incubate the reaction at an optimal temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).

-

Detection: Stop the reaction and detect the incorporation of biotinylated ATP into the newly synthesized RNA strand using a suitable detection method, such as an AlphaLISA assay where a signal is generated proportional to the amount of ATP incorporated.

-

Data Analysis:

-

Measure the signal for each s2UTP concentration.

-

Calculate the percentage of RdRp inhibition relative to a no-inhibitor control.

-

Determine the IC50 value by plotting the percentage of inhibition against the log of the s2UTP concentration.

-

Experimental and Drug Discovery Workflow

The identification and characterization of 2-thiouridine as a broad-spectrum antiviral agent followed a systematic drug discovery workflow. This process begins with high-throughput screening and progresses through detailed in vitro and in vivo characterization to establish efficacy and safety.

Caption: Drug discovery workflow for 2-thiouridine.

Conclusion

2-Thiouridine has emerged as a promising broad-spectrum antiviral candidate with potent activity against a wide range of clinically relevant positive-strand RNA viruses.[1][2][4][5] Its mechanism of action, the targeted inhibition of the viral RNA-dependent RNA polymerase, provides a strong rationale for its broad-spectrum activity and high selectivity.[3][6] The comprehensive in vitro and in vivo data, including efficacy in animal models of Dengue fever and COVID-19, coupled with a favorable preliminary safety profile, position 2-thiouridine as a strong candidate for further preclinical and clinical development.[3][5] The experimental protocols and data presented in this guide offer a valuable resource for researchers and drug developers working to advance novel antiviral therapies to combat the ongoing threat of RNA viral diseases.

References

- 1. 2-thiouridine is a broad-spectrum antiviral nucleoside analogue against positive-strand RNA viruses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 2-thiouridine is a broad-spectrum antiviral nucleoside analogue against positive-strand RNA viruses - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2-Thiouridine shows activity against DENV and SARS-CoV-2 ssRNA+ viruses | BioWorld [bioworld.com]

- 4. [2-Thiouridine is a Broad-spectrum Antiviral Ribonucleoside Analogue Against Positive-strand RNA Viruses] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Inhibition of the RNA-Dependent RNA-Polymerase from SARS-CoV-2 by 6-Chloropurine Isoxazoline-Carbocyclic Monophosphate Nucleotides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pnas.org [pnas.org]

- 7. sostelemedicina.ucv.ve [sostelemedicina.ucv.ve]

- 8. researchgate.net [researchgate.net]

Unveiling the Molecular Arsenal: A Technical Guide to the Antiviral Mechanism of 2-Thiouridine Against RNA Viruses

For Immediate Release

[City, State] – [Date] – In the ongoing battle against viral diseases, researchers are constantly seeking novel therapeutic agents with broad-spectrum activity. A promising candidate that has emerged is 2-thiouridine (s2U), a nucleoside analogue demonstrating potent and selective inhibitory effects against a range of positive-sense single-stranded RNA (ssRNA+) viruses. This technical guide provides an in-depth exploration of the mechanism of action of 2-thiouridine, summarizing key quantitative data, detailing experimental protocols, and visualizing the core molecular processes for researchers, scientists, and drug development professionals.

Core Mechanism of Action: Targeting the Viral Engine

The primary antiviral activity of 2-thiouridine stems from its ability to selectively inhibit the viral RNA-dependent RNA polymerase (RdRp), a crucial enzyme for the replication of RNA viruses.[1][2][3][4][5] Unlike host cells, which do not possess RNA-dependent RNA polymerases for genome replication, this viral enzyme presents an ideal target for antiviral therapy.[6]

The proposed mechanism unfolds in a series of steps:

-

Cellular Uptake and Activation: 2-thiouridine, as a nucleoside analogue, is taken up by the host cell. Inside the cell, it is phosphorylated by host cell kinases to its active triphosphate form, 2-thiouridine triphosphate (s2UTP).

-

Competitive Inhibition of RdRp: s2UTP structurally mimics the natural uridine (B1682114) triphosphate (UTP). This allows it to compete with UTP for binding to the active site of the viral RdRp during the synthesis of new viral RNA strands.[1]

-

Incorporation and Chain Termination: The viral RdRp incorporates s2UTP into the nascent viral RNA chain.[1] The presence of the sulfur atom at the 2-position of the uracil (B121893) base is thought to disrupt the precise conformational changes required for the polymerase to continue adding subsequent nucleotides. This leads to the stalling of the RdRp and premature termination of viral RNA synthesis.[1][7]

-

Inhibition of Viral Replication: The cessation of viral RNA synthesis effectively halts the production of new viral genomes and proteins, thereby inhibiting viral replication and propagation.[2][3][4][5][8]

This targeted mechanism confers a broad-spectrum activity against various ssRNA+ viruses, including significant human pathogens like Dengue virus (DENV) and SARS-CoV-2.[1][2][3][4][8] Notably, 2-thiouridine shows little to no activity against negative-sense single-stranded RNA (ssRNA-) viruses and DNA viruses, highlighting the specificity of its interaction with the ssRNA+ viral RdRp.[1]

Visualizing the Mechanism and Experimental Workflow

To further elucidate the mechanism of action and the experimental approaches used to study it, the following diagrams have been generated using Graphviz.

Caption: Proposed mechanism of action of 2-thiouridine against RNA viruses.

Caption: General experimental workflow for investigating the antiviral mechanism of 2-thiouridine.

Quantitative Analysis of Antiviral Activity

The efficacy of 2-thiouridine has been quantified against a variety of ssRNA+ viruses in cell-based assays. The following tables summarize the key antiviral parameters.

Table 1: Antiviral Activity of 2-Thiouridine (s2U) against various ssRNA+ viruses.

| Virus Family | Virus | Cell Line | EC50 (µM) | EC90 (µM) | Reference |

| Flaviviridae | Dengue Virus 2 (DENV2) | VeroE6 | 0.47 | 1.5 | [1] |

| Dengue Virus 2 (DENV2) | Huh7 | 0.88 | 3.1 | [1] | |

| Zika Virus (ZIKV) | VeroE6 | 0.35 | 1.2 | [7] | |

| Yellow Fever Virus (YFV) | VeroE6 | 0.29 | 1.0 | [7] | |

| Japanese Encephalitis Virus (JEV) | VeroE6 | 0.53 | 1.8 | [7] | |

| West Nile Virus (WNV) | VeroE6 | 0.41 | 1.4 | [7] | |

| Coronaviridae | SARS-CoV-2 (Ancestral) | VeroE6 | 0.58 | 2.0 | [1] |

| SARS-CoV-2 (Delta) | VeroE6 | 0.63 | 2.2 | [1] | |

| SARS-CoV-2 (Omicron BA.1) | VeroE6 | 0.71 | 2.5 | [1] | |

| HCoV-229E | MRC-5 | 1.2 | 4.2 | [7] | |

| HCoV-OC43 | HCT-8 | 0.95 | 3.3 | [7] | |

| MERS-CoV | Vero/TMPRSS2 | 0.45 | 1.6 | [7] | |

| Togaviridae | Chikungunya Virus (CHIKV) | VeroE6 | 0.77 | 2.7 | [7] |

EC50 (50% effective concentration) and EC90 (90% effective concentration) values represent the concentration of s2U required to inhibit viral replication by 50% and 90%, respectively.

Table 2: Cytotoxicity and Selectivity Index of 2-Thiouridine (s2U).

| Cell Line | CC50 (µM) | Selectivity Index (SI = CC50/EC50) for DENV2 | Reference |

| BHK-21 | >400 | >851 | [7] |

| VeroE6 | >400 | >689 | [1] |

| Huh7 | >400 | >454 | [1] |

| A549 | >400 | N/A | [7] |

| MRC-5 | >400 | N/A | [7] |

| HCT-8 | >400 | N/A | [7] |

CC50 (50% cytotoxic concentration) is the concentration of s2U that causes a 50% reduction in cell viability. A higher SI value indicates greater selectivity for antiviral activity over cytotoxicity.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments cited in the investigation of 2-thiouridine's mechanism of action.

Cell-Based Antiviral and Cytotoxicity Assays

Objective: To determine the effective concentration of 2-thiouridine that inhibits viral replication and its cytotoxic effect on host cells.

Methodology (MTT Assay): [1]

-

Cell Seeding: Plate host cells (e.g., VeroE6, Huh7) in 96-well plates at an appropriate density and incubate overnight to allow for cell attachment.

-

Viral Infection and Treatment: Infect the cells with the target RNA virus at a specific multiplicity of infection (MOI). Simultaneously, treat the infected cells with serial dilutions of 2-thiouridine. Include uninfected and untreated infected cells as controls.

-

Incubation: Incubate the plates for a duration appropriate for the virus replication cycle (e.g., 48-72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells with active mitochondria will reduce MTT to formazan (B1609692) crystals.

-

Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability and viral inhibition for each concentration of 2-thiouridine. Determine the EC50 and CC50 values by fitting the data to a dose-response curve.

Viral RNA Quantification by qRT-PCR

Objective: To quantify the amount of viral RNA in infected cells following treatment with 2-thiouridine.

Methodology: [1]

-

Cell Lysis and RNA Extraction: Following viral infection and treatment with 2-thiouridine for a specified period, lyse the cells and extract total RNA using a commercial RNA extraction kit.

-

Reverse Transcription: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme and virus-specific primers.

-

Quantitative PCR (qPCR): Perform qPCR using the synthesized cDNA, virus-specific primers, and a fluorescent probe (e.g., TaqMan probe) or a DNA-binding dye (e.g., SYBR Green).

-

Data Analysis: Quantify the viral RNA levels by comparing the cycle threshold (Ct) values of the treated samples to those of the untreated controls. Normalize the viral RNA levels to an internal control host gene (e.g., GAPDH or ACTB).

Plaque Assay for Viral Titer Determination

Objective: To determine the concentration of infectious virus particles in the supernatant of infected and treated cells.

Methodology: [1]

-

Sample Collection: Collect the supernatant from virus-infected cells that have been treated with various concentrations of 2-thiouridine.

-

Serial Dilutions: Prepare serial dilutions of the collected supernatant.

-

Infection of Monolayers: Inoculate confluent monolayers of susceptible cells (e.g., BHK-21) in 6-well or 12-well plates with the viral dilutions.

-

Adsorption: Allow the virus to adsorb to the cells for approximately 1 hour.

-

Overlay: Remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose (B213101) or methylcellulose) to restrict the spread of progeny virus.

-

Incubation: Incubate the plates for several days until visible plaques (zones of cell death) are formed.

-

Plaque Visualization and Counting: Fix and stain the cells (e.g., with crystal violet) to visualize and count the plaques.

-

Titer Calculation: Calculate the viral titer in plaque-forming units per milliliter (PFU/mL).